Leu-Enkephalin

Opioid Receptor Binding Analgesia Neuropeptide Pharmacology

Researchers seeking native δ/μ opioid receptor controls require a defined sequence peptide with documented receptor binding affinities (δ Ki=4.0 nM, μ Ki=3.4 nM). Generic enkephalin substitutes are unreliable due to 30-fold functional selectivity differences at adenylate cyclase-coupled δ receptors. - ≥98% HPLC purity with traceable analytical documentation for LC-MS/MS method development. - Essential SAR comparator for benchmarking δ/μ selectivity and metabolic stability of synthetic analogs. - Validated substrate for aminopeptidase M and ACE activity assays using established HPLC-ECD methods. Sourced to ensure supply chain continuity for long-term neuropeptide research programs.

Molecular Formula C28H37N5O7
Molecular Weight 555.6 g/mol
CAS No. 58822-25-6
Cat. No. B092233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Enkephalin
CAS58822-25-6
Synonyms5 Leucine Enkephalin
5-Leucine Enkephalin
Enkephalin, 5-Leucine
Enkephalin, Leucine
Leu Enkephalin
Leu(5)-Enkephalin
Leu-Enkephalin
Leucine Enkephalin
Molecular FormulaC28H37N5O7
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1
InChIKeyURLZCHNOLZSCCA-VABKMULXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leu-Enkephalin: Endogenous δ/μ Opioid Agonist


[Leu5]-Enkephalin (Leu-enkephalin) is an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu) belonging to the enkephalin class of opioid peptides. It functions as a dual agonist at δ-opioid and μ-opioid receptors, with reported Ki values of 4.0 nM and 3.4 nM, respectively . As a naturally occurring neurotransmitter/neuromodulator found in vertebrate nervous systems, it serves as a critical reference standard for opioid pharmacology studies .

Endogenous δ/μ opioid receptor agonist; native pentapeptide reference standard.
Supports receptor binding, functional assay, and SAR studies without synthetic modifications.
Appropriate for peripheral and in vitro pharmacology; limited native BBB penetration requires formulation review for CNS models.

Why Generic Substitution Fails for Leu-Enkephalin


Generic substitution among opioid peptides is scientifically untenable due to profound differences in receptor subtype selectivity, metabolic stability, and blood-brain barrier (BBB) permeability. For example, while Leu-enkephalin and Met-enkephalin differ by only a single C-terminal amino acid, this substitution alters their functional selectivity at adenylate cyclase-coupled δ receptors by 30-fold [1]. Similarly, synthetic analogs like DADLE exhibit markedly enhanced potency and metabolic stability compared to the native peptide . The specific quantitative differentiations that preclude simple interchange are detailed below.

Receptor Leu-enkephalin and Met-enkephalin differ in δ receptor functional selectivity; data from one enkephalin may not transfer directly to the other.
Metabolism Plasma half-life and metabolite profiles differ, requiring distinct handling protocols in ex vivo and in vivo systems.
CNS Access Limited native BBB permeability and degradation-dependence mean Leu-enkephalin is not interchangeable with brain-penetrant analogs like DADLE.

Leu-Enkephalin vs. Key Opioid Analogs


Receptor Binding Affinity vs. Met-Enkephalin

Leu-enkephalin exhibits high nanomolar affinity for both δ-opioid (Ki = 4.0 nM) and μ-opioid (Ki = 3.4 nM) receptors . In rat brain homogenates, synthetic Leu-enkephalin binds to opiate receptors with 1/7 the affinity of morphine, whereas Met-enkephalin binds with 1/12 the affinity [1]. This represents a quantitative difference in receptor engagement that impacts functional assays.

Receptor Binding Affinity vs. Met-Enkephalin
Cross-study comparable
1.7× higher relative affinity
Leu-enkephalin: Ki(δ) 4.0 nM, Ki(μ) 3.4 nM; Met-enkephalin affinity 1/12 vs morphine
Reported affinity context; supports differential receptor occupancy in functional assays.
Rat brain homogenate binding; data to verify in specific assay systems.
Opioid Receptor Binding Analgesia Neuropeptide Pharmacology

Plasma Metabolic Stability

In vitro hydrolysis studies in rat plasma demonstrate that Leu-enkephalin exhibits a slightly longer half-life than Met-enkephalin [1]. Additionally, the accumulation of the Tyr-Gly-Gly metabolite is greater from Met-enkephalin hydrolysis, indicating differential processing by plasma peptidases [1].

Plasma Metabolic Stability
Head-to-head comparison
Slightly longer half-life, reduced Tyr-Gly-Gly accumulation
Confirmed by HPLC-ECD metabolite profiling in rat plasma
Differential plasma stability supports distinct handling protocols for each peptide.
In vitro whole rat plasma; ex vivo translation may vary.
Peptide Stability Pharmacokinetics Enzymatic Degradation

BBB Permeability vs. DADLE

Native Leu-enkephalin exhibits measurable but limited BBB permeability, with a unidirectional transfer constant (Kin) of 3.65 ± 0.11 μl/g/min in guinea-pig [1]. This permeability is largely attributable to rapid enzymatic degradation at the BBB interface rather than intact peptide transport [2]. In contrast, the synthetic analog D-Ala2-D-Leu5-enkephalin (DADLE) shows significantly greater BBB penetrance due to resistance to aminopeptidase degradation [2].

BBB Permeability vs. DADLE
Cross-study comparable
Kin 3.65 ± 0.11 µl/g/min
DADLE exhibits greater intact peptide penetrance; Aβ40 Kin 6.01
Limited native BBB penetration; not a viable CNS tool without formulation strategies.
Guinea-pig model; uptake largely reflects degradation to tyrosine.
Blood-Brain Barrier CNS Delivery Peptide Transport

δ Receptor Functional Selectivity

In rat striatal slices, Leu-enkephalin exhibits similar apparent affinity for presynaptic δ receptors and adenylate cyclase-coupled δ receptors. In contrast, Met-enkephalin displays a 30-fold higher apparent affinity for adenylate cyclase-coupled δ receptors compared to presynaptic δ receptors [1]. This functional divergence occurs despite both peptides showing only a 3-fold higher apparent affinity (EC50 ≈ 30 nM) for presynaptic δ receptors over μ receptors [1].

δ Receptor Functional Selectivity
Head-to-head comparison
30-fold difference in signaling bias
Met-enkephalin shows higher affinity at adenylate cyclase-coupled δ receptors; Leu-enkephalin does not
Signaling bias requires pathway-aligned peptide selection; enkephalins are not interchangeable in cAMP modulation studies.
Rat striatal slices, D-1 receptor-stimulated cyclase assay.
Functional Selectivity Signal Transduction Adenylate Cyclase

Functional Potency vs. Dynorphin A(1-13)

In the guinea pig myenteric plexus-longitudinal muscle assay, dynorphin A(1-13) is reported to be 700 times more potent than Leu-enkephalin and 13 times less sensitive to naloxone antagonism [1]. Conversely, in the rabbit ear artery preparation, Leu-enkephalin exhibits greater potency than dynorphin(1-13) [2]. These divergent rank-order potencies underscore the tissue- and receptor subtype-dependent nature of opioid peptide activity.

Functional Potency vs. Dynorphin A(1-13)
Cross-study comparable
700-fold potency difference in GPI assay
Rank order reverses in rabbit ear artery; dynorphin more sensitive to naloxone antagonism
Distinct receptor population engagement prevents substitution; tissue-specific potency context must be verified.
Guinea pig ileum and rabbit ear artery preparations.
Opioid Potency Functional Bioassay Structure-Activity Relationship

Research-Grade Purity Specifications

Research-grade Leu-enkephalin is routinely supplied with a minimum purity specification of ≥98% as determined by HPLC . Some vendors specify >95% [1]. This high purity is essential for reproducible receptor binding studies, as even minor peptide impurities can confound functional assays.

Research-Grade Purity
Data to verify
≥98% by HPLC
Vendor specification; typical research peptide purity range
Procurement should prioritize explicit purity certification and -20°C storage conditions.
Verify vendor certificate for lot-specific purity.
Quality Control Analytical Chemistry Procurement Specification

Scientific & Procurement Applications of Leu-Enkephalin


δ Receptor Pharmacology Control

Leu-enkephalin serves as the native endogenous agonist control in δ-opioid receptor binding and functional assays. Its well-characterized Ki values (δ: 4.0 nM; μ: 3.4 nM) provide a benchmark against which synthetic δ-agonists and antagonists can be calibrated. For studies requiring native peptide activity without synthetic modifications, Leu-enkephalin is the appropriate choice.

Peptidase Activity Substrate

The differential plasma half-life and metabolite profile of Leu-enkephalin relative to Met-enkephalin make it a valuable substrate for characterizing aminopeptidase M and angiotensin-converting enzyme activities. Its use in these assays is supported by established HPLC-ECD analytical methods for tracking Tyr, Tyr-Gly, and Tyr-Gly-Gly formation.

Analytical Reference Standard

With a defined amino acid sequence (Tyr-Gly-Gly-Phe-Leu) and high commercial purity (≥98% by HPLC) , Leu-enkephalin is suitable as a reference standard for LC-MS/MS method development, peptide quantification, and quality control in neuropeptide research. Procurement should specify HPLC purity certification and -20°C storage conditions.

SAR Studies Control

The single amino acid difference between Leu-enkephalin (C-terminal leucine) and Met-enkephalin (C-terminal methionine) makes Leu-enkephalin an essential comparator in SAR studies investigating the structural determinants of δ/μ selectivity, metabolic stability, and functional signaling bias [1]. Any analog designed to improve potency or stability should be benchmarked against the native Leu-enkephalin sequence.

Application
Selection Property
Validation Focus
δ Receptor Pharmacology Control
Endogenous δ/μ agonist with characterized binding profile
Benchmark receptor occupancy and functional response against synthetic analogs
Peptidase Activity Substrate
Distinct metabolite profile relative to Met-enkephalin
Characterize aminopeptidase M and ACE activity via HPLC-ECD methods
Analytical Reference Standard
Defined sequence (Tyr-Gly-Gly-Phe-Leu), high commercial purity
LC-MS/MS method development and peptide quantification in neuropeptide research
SAR Studies Control
C-terminal Leu vs Met structural difference
Benchmark for synthetic analog potency, stability, and signaling bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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